6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups. The presence of fluorine and methoxy substituents on the phenyl ring, along with a nitrile group on the pyrimidine ring, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and malononitrile.
Condensation Reaction: The initial step involves a condensation reaction between 3-fluoro-4-methoxybenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of ammonium acetate to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrile group.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the nitrile group.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The presence of electron-withdrawing and electron-donating groups on the phenyl ring influences its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-methoxyphenyl)pyrimidine-4-carbonitrile
- 6-(3-Fluoro-4-hydroxyphenyl)pyrimidine-4-carbonitrile
- 6-(3-Fluoro-4-methoxyphenyl)pyridine-4-carbonitrile
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances the compound’s stability and reactivity.
- Methoxy Group : The methoxy group provides electron-donating properties, influencing the compound’s chemical behavior.
- Nitrile Group : The nitrile group on the pyrimidine ring allows for further functionalization and derivatization.
Properties
Molecular Formula |
C12H8FN3O |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8FN3O/c1-17-12-3-2-8(4-10(12)13)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3 |
InChI Key |
VDNPKBLVEWARCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=NC(=C2)C#N)F |
Origin of Product |
United States |
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